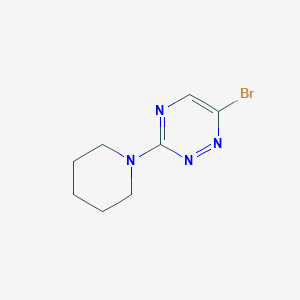
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that contains a bromine atom, a piperidine ring, and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine typically involves the reaction of 3-amino-1,2,4-triazine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine is reacted with the brominated triazine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazine ring can form covalent or non-covalent interactions with these targets, leading to the modulation of their activity. The piperidinyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine
- 6-Bromo-3-(pyrrolidin-1-yl)-1,2,4-triazine
- 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
Uniqueness
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. The piperidinyl group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C8H11BrN4 |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
6-bromo-3-piperidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C8H11BrN4/c9-7-6-10-8(12-11-7)13-4-2-1-3-5-13/h6H,1-5H2 |
InChI-Schlüssel |
SJNHWNMQSBCEKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C(N=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


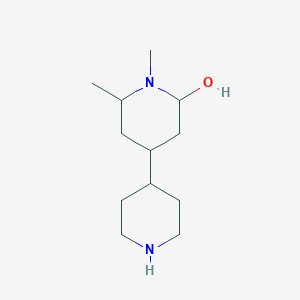


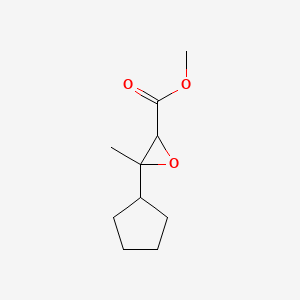
![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
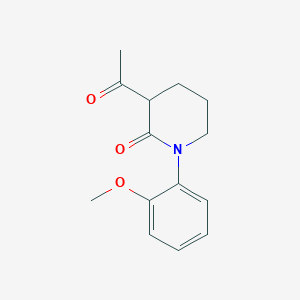
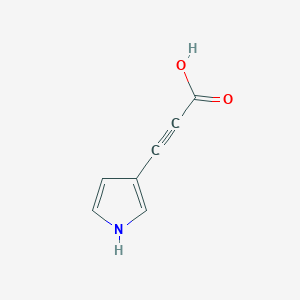
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
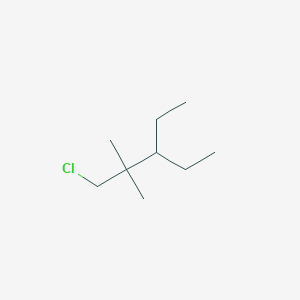

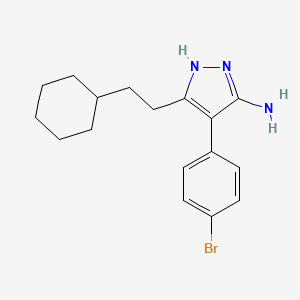

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
